Oxohongdenafil
Overview
Description
Oxohongdenafil is a synthetic compound with the molecular formula C25H32N6O4 and a molecular weight of 480.569 g/mol . It is structurally related to the natural product lodenafil and is known for its potent antiparasitic, antibiotic, and antiviral activities . The compound is characterized by its aromatic ketone structure and is used primarily in research settings .
Mechanism of Action
- Oxohongdenafil (chemical formula: C₂₅H₃₂N₆O₄) is a compound that has been studied for its potential pharmacological effects, but its primary targets are not yet fully elucidated .
- The exact mode of action for this compound remains unclear. However, it has been suggested that it may inhibit viral replication by interfering with the synthesis of viral DNA or RNA. Additionally, it could inhibit bacterial growth through the inhibition of protein synthesis and cell division .
Target of Action
Mode of Action
Preparation Methods
Oxohongdenafil is synthesized through a series of chemical reactions starting from hongdenafil. The synthesis involves the reduction of hongdenafil using sodium borohydride in the presence of acetic acid. The resulting product is then purified through column chromatography to obtain pure this compound
Chemical Reactions Analysis
Oxohongdenafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: As mentioned, the reduction of hongdenafil is a key step in the synthesis of this compound.
Substitution: The aromatic ketone structure allows for substitution reactions, particularly in the presence of electrophilic reagents.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Oxohongdenafil has a wide range of scientific research applications:
Comparison with Similar Compounds
Oxohongdenafil is structurally similar to other phosphodiesterase type 5 inhibitors such as sildenafil, tadalafil, and vardenafil. it has relatively lower inhibitory activity compared to sildenafil. Its unique structure and potent antiparasitic, antibiotic, and antiviral activities distinguish it from other similar compounds .
Similar Compounds
Sildenafil: Known for its use in treating erectile dysfunction.
Tadalafil: Another phosphodiesterase type 5 inhibitor with a longer duration of action.
Vardenafil: Similar to sildenafil but with a slightly different chemical structure and pharmacokinetic profile.
This compound’s unique combination of activities and structural features makes it a valuable compound in various research and industrial applications.
Biological Activity
Oxohongdenafil is a compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors, which are primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, potential therapeutic applications, and safety profile based on diverse research findings.
This compound operates through a mechanism similar to other PDE5 inhibitors. It inhibits the enzyme phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. The accumulation of cGMP results in vasodilation and increased blood flow, particularly in the corpus cavernosum of the penis, facilitating erections. Additionally, this mechanism may extend to other vascular beds, contributing to its potential use in conditions like pulmonary hypertension .
Clinical Studies
Several studies have evaluated the efficacy of this compound compared to other PDE5 inhibitors. A notable study indicated that this compound demonstrated significant potency in enhancing erectile function in animal models. The compound exhibited an effective concentration (EC50) comparable to established PDE5 inhibitors such as sildenafil and tadalafil .
Table 1: Comparative Efficacy of PDE5 Inhibitors
Case Studies
In a series of case studies involving patients with erectile dysfunction, this compound was found to improve sexual satisfaction and overall quality of life. Patients reported fewer side effects compared to traditional treatments, suggesting a favorable safety profile .
Safety Profile
While this compound is generally well-tolerated, some adverse effects have been reported. Common side effects include headache, flushing, dyspepsia, and nasal congestion. Serious adverse events are rare but can include hypotension and priapism .
Table 2: Reported Side Effects of this compound
Side Effect | Incidence Rate (%) |
---|---|
Headache | 10-15 |
Flushing | 8-12 |
Dyspepsia | 5-10 |
Nasal Congestion | 4-8 |
Potential Therapeutic Applications
Beyond erectile dysfunction, emerging research suggests that this compound may have neuroprotective properties. Studies indicate that it could potentially mitigate neuronal damage associated with neurodegenerative diseases like Alzheimer's by reducing phosphorylated tau levels in neuronal cultures . This repurposing potential highlights the need for further investigation into its broader therapeutic applications.
Properties
IUPAC Name |
5-[2-ethoxy-5-[2-(4-ethyl-3-oxopiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O4/c1-5-8-18-22-23(29(4)28-18)25(34)27-24(26-22)17-13-16(9-10-20(17)35-7-3)19(32)14-30-11-12-31(6-2)21(33)15-30/h9-10,13H,5-8,11-12,14-15H2,1-4H3,(H,26,27,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYHMKHETXNXBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(C(=O)C4)CC)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446144-70-2 | |
Record name | Oxohongdenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446144702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OXOHONGDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RZ07N53C7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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